molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1429572
M. Wt: 154.56 g/mol
InChI Key: MRTKTXTWOUDUTL-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Hydrochloric acid (70 mL, 8%) was added dropwise to a solution of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one (7 g, 33.83 mmol, 1.00 equiv, 95%) in tetrahydrofuran (70 mL) at 50° C. The resulting solution was refluxed for 30 min and then extracted with 2×100 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.5 g (45%) of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a white solid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:4]=[CH:5][C:6]2[N:11](C(=O)C)[N:10]=[CH:9][C:7]=2[N:8]=1>O1CCCC1>[Cl:2][C:3]1[N:4]=[CH:5][C:6]2[NH:11][N:10]=[CH:9][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1N=CC2=C(N1)C=NN2C(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.